molecular formula C8H9BrIN B13360847 4-bromo-3-iodo-N,N-dimethylaniline

4-bromo-3-iodo-N,N-dimethylaniline

Cat. No.: B13360847
M. Wt: 325.97 g/mol
InChI Key: DVPYPSJFYFHXER-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-iodo-N,N-dimethylaniline typically involves the bromination and iodination of N,N-dimethylaniline. One common method is the regioselective bromination of activated aromatic substrates using N-bromosuccinimide (NBS) over HZSM-5, followed by iodination using an appropriate iodine source . The reaction conditions often include the use of solvents like methanol and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized aromatic compounds.

Scientific Research Applications

4-Bromo-3-iodo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving aromatic amines.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-iodo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylaniline: Similar structure but lacks the iodine atom.

    3-Bromo-N,N-dimethylaniline: Similar structure but with bromine at a different position.

    4,4’-Methylenebis(3-bromo-N,N-dimethylaniline): Contains two brominated N,N-dimethylaniline units linked by a methylene bridge.

Uniqueness

4-Bromo-3-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens can enhance the compound’s ability to participate in specific reactions and interact with biological targets.

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

4-bromo-3-iodo-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrIN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3

InChI Key

DVPYPSJFYFHXER-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)I

Origin of Product

United States

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